Omega-1 (α1-Containing GABAA) Receptor Selectivity: Lormetazepam Ki = 10 nM vs. Omega-2 Ki = 29 nM, a 2.9-Fold Selectivity Not Shared by Flunitrazepam or Diazepam
In [3H]flumazenil displacement studies using rat cerebellar (omega-1) and spinal cord (omega-2) membrane preparations, racemic lormetazepam demonstrated a Ki of 10 nM at omega-1 receptors versus 29 nM at omega-2 receptors, representing an approximately 2.9-fold selectivity for the sedation-mediating omega-1 subtype [1]. In contrast, flunitrazepam and diazepam bound with near-equal affinity to both omega-1 and omega-2 receptors [2]. The omega-3 (peripheral-type) receptor affinity was weak for lormetazepam (Ki = 213 nM), comparable to diazepam (Ki = 362 nM) and flunitrazepam (Ki = 137 nM), indicating minimal peripheral receptor engagement [3]. Although these data were obtained with racemic lormetazepam, class-level structure-activity evidence indicates that the (S)-enantiomer of 3-hydroxy-1,4-benzodiazepines generally contributes disproportionately to receptor binding and agonist efficacy [4].
| Evidence Dimension | Omega-1 vs. Omega-2 receptor binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Lormetazepam (racemic): Omega-1 Ki = 10 nM; Omega-2 Ki = 29 nM (2.9-fold selectivity for omega-1) |
| Comparator Or Baseline | Flunitrazepam: near-equal omega-1/omega-2 affinity (non-selective); Diazepam: near-equal omega-1/omega-2 affinity (non-selective) |
| Quantified Difference | Lormetazepam 2.9-fold omega-1/omega-2 selectivity vs. ~1-fold for flunitrazepam and diazepam; Omega-1 affinity 3-fold higher than flunitrazepam, 11-fold higher than diazepam |
| Conditions | [3H]flumazenil displacement; rat cerebellar (omega-1) and spinal cord (omega-2) membranes; in vitro |
Why This Matters
For researchers selecting a benzodiazepine tool compound with reduced confounding from omega-2-mediated ataxic/muscle-relaxant effects, lormetazepam's receptor subtype selectivity profile offers a cleaner pharmacological signal than non-selective comparators such as flunitrazepam or diazepam.
- [1] Ozawa M, Nakada Y, Sugimachi K, et al. Interaction of the hypnotic lormetazepam with central benzodiazepine receptor subtypes ω1, ω2 and ω3. Folia Pharmacologica Japonica, 1991; 98(5): 399-408. DOI: 10.1254/fpj.98.5_399. View Source
- [2] KEGG DRUG: Lormetazepam (D01657). Summary of receptor binding data. View Source
- [3] NCATS Inxight Drugs. LORMETAZEPAM. Omega-1 receptor selectivity summary. View Source
- [4] Maksay G, Tegyey Z, Simonyi M. Central benzodiazepine receptors: in vitro efficacies and potencies of 3-substituted 1,4-benzodiazepine stereoisomers. Molecular Pharmacology, 1991; 39(6): 725-732. PMID: 1646947. View Source
